![molecular formula C11H15N3O B14324668 Hydrazinecarboxamide, 2-[1-(3,4-dimethylphenyl)ethylidene]- CAS No. 103852-97-7](/img/structure/B14324668.png)
Hydrazinecarboxamide, 2-[1-(3,4-dimethylphenyl)ethylidene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazinecarboxamide, 2-[1-(3,4-dimethylphenyl)ethylidene]- is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential utility in different fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboxamide, 2-[1-(3,4-dimethylphenyl)ethylidene]- typically involves the reaction of hydrazinecarboxamide with an appropriate aldehyde or ketone. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may be catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
Hydrazinecarboxamide, 2-[1-(3,4-dimethylphenyl)ethylidene]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: It can be reduced to form hydrazones or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include oximes, hydrazones, and substituted derivatives, which can be further utilized in various applications .
Applications De Recherche Scientifique
Hydrazinecarboxamide, 2-[1-(3,4-dimethylphenyl)ethylidene]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Hydrazinecarboxamide, 2-[1-(3,4-dimethylphenyl)ethylidene]- involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. These interactions are often studied to understand the compound’s potential therapeutic and toxicological properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Hydrazinecarboxamide, 2-[1-(4-aminophenyl)ethylidene]-
- Hydrazinecarboxamide, 2-[1-(3,4-dimethoxyphenyl)ethylidene]-
- Hydrazinecarboxamide, 2-[1-(4-methoxyphenyl)ethylidene]-
Uniqueness
Hydrazinecarboxamide, 2-[1-(3,4-dimethylphenyl)ethylidene]- is unique due to its specific structural features, which confer distinct reactivity and properties compared to similar compounds.
Propriétés
Numéro CAS |
103852-97-7 |
|---|---|
Formule moléculaire |
C11H15N3O |
Poids moléculaire |
205.26 g/mol |
Nom IUPAC |
[1-(3,4-dimethylphenyl)ethylideneamino]urea |
InChI |
InChI=1S/C11H15N3O/c1-7-4-5-10(6-8(7)2)9(3)13-14-11(12)15/h4-6H,1-3H3,(H3,12,14,15) |
Clé InChI |
GAVDZFWYWOPYEU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(=NNC(=O)N)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


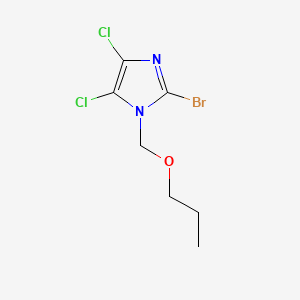
![[(2,3-Diiodophenyl)-iodo-diphenyl-lambda5-phosphanyl]oxy-triphenylphosphanium;rhenium](/img/structure/B14324599.png)
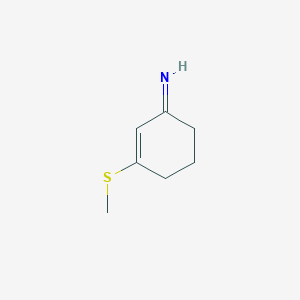
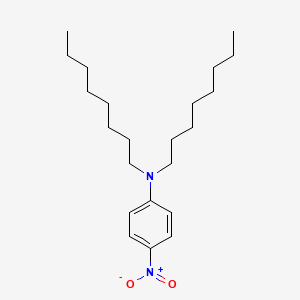
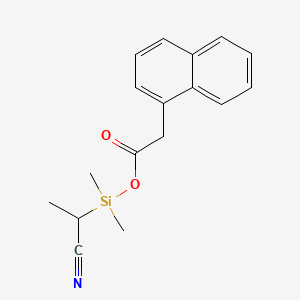

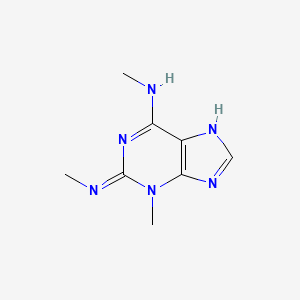

![1-[aziridin-1-yl-(2-propan-2-ylidenehydrazinyl)phosphoryl]aziridine](/img/structure/B14324628.png)


![1a,6-Dimethoxy-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene](/img/structure/B14324652.png)

![4-[2-(4-Methoxyphenyl)ethenyl]-2-oxo-2H-1-benzopyran-3-carbonitrile](/img/structure/B14324659.png)
